molecular formula C7H3Br2N B1588832 2,5-Dibromobenzonitrile CAS No. 57381-41-6

2,5-Dibromobenzonitrile

Cat. No.: B1588832
CAS No.: 57381-41-6
M. Wt: 260.91 g/mol
InChI Key: ATOKQLGYVAAFEC-UHFFFAOYSA-N
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Description

2,5-Dibromobenzonitrile is an organic compound with the molecular formula C7H3Br2N. It is a derivative of benzonitrile, where two bromine atoms are substituted at the 2nd and 5th positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

2,5-Dibromobenzonitrile primarily targets the enzyme cytochrome P450, which plays a crucial role in the metabolism of various substances within the body. Cytochrome P450 enzymes are involved in the oxidation of organic substances and are essential for the detoxification of xenobiotics. By interacting with these enzymes, this compound can influence the metabolic processes and the detoxification pathways in the body .

Mode of Action

This compound interacts with cytochrome P450 enzymes by binding to their active sites. This binding inhibits the enzyme’s activity, leading to a decrease in the metabolism of certain substrates. The inhibition of cytochrome P450 by this compound results in the accumulation of unmetabolized substances, which can have various physiological effects .

Biochemical Pathways

The inhibition of cytochrome P450 enzymes by this compound affects several biochemical pathways, including those involved in drug metabolism and the synthesis of cholesterol, steroids, and other lipids. The disruption of these pathways can lead to altered levels of these substances in the body, potentially causing various downstream effects such as hormonal imbalances and changes in lipid metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. After administration, this compound is absorbed into the bloodstream and distributed throughout the body. Its metabolism is primarily mediated by cytochrome P450 enzymes, which it inhibits. This inhibition can affect the compound’s bioavailability and the duration of its action. The excretion of this compound and its metabolites occurs mainly through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cytochrome P450 enzyme activity, leading to decreased metabolism of various substrates. This can result in the accumulation of these substances in the body, potentially causing toxic effects or therapeutic benefits, depending on the context. The inhibition of metabolic pathways can also lead to changes in the levels of hormones and lipids, affecting various physiological processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound. For instance, higher temperatures may increase the rate of chemical reactions, potentially enhancing the compound’s inhibitory effects on cytochrome P450 enzymes. Similarly, the presence of other substances that compete for the same enzyme binding sites can affect the efficacy of this compound .

: ChemSpider

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dibromobenzonitrile can be synthesized through several methods. One common method involves the bromination of benzonitrile using bromine fluoride in ethanol and chloroform at -40°C for 1 hour . This reaction yields this compound with a high degree of purity.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the bromination process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used to reduce the compound.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted benzonitriles can be formed.

    Oxidation Products: Oxidation can lead to the formation of dibromo-benzoic acids.

    Reduction Products: Reduction typically yields dibromo-benzylamines.

Scientific Research Applications

2,5-Dibromobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of advanced materials and polymers

Comparison with Similar Compounds

Uniqueness: 2,5-Dibromobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2,5-dibromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKQLGYVAAFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450569
Record name 2,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-41-6
Record name 2,5-dibromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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